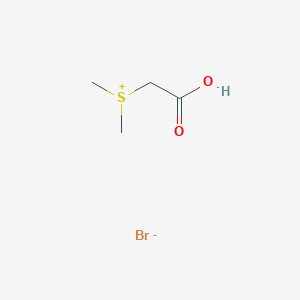
Sulfonium, (carboxymethyl)dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (carboxymethyl)dimethyl-, bromide is a chemical compound with the molecular formula C4H9BrO2S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic substituents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium, (carboxymethyl)dimethyl-, bromide can be synthesized through the reaction of dimethyl sulfide with bromoacetic acid. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbon atom in bromoacetic acid, resulting in the formation of the sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dimethyl sulfide and bromoacetic acid are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, (carboxymethyl)dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to its corresponding sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Corresponding sulfonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Sulfonium, (carboxymethyl)dimethyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of sulfonium, (carboxymethyl)dimethyl-, bromide involves the formation of sulfur ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide
- Sulfonium, (carboxymethyl)dimethyl-, chloride
Uniqueness
Sulfonium, (carboxymethyl)dimethyl-, bromide is unique due to its specific structure and reactivity. Compared to other sulfonium salts, it has distinct properties that make it suitable for specific applications in organic synthesis and industrial processes. Its ability to form stable sulfur ylides is a key feature that sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
114827-81-5 |
|---|---|
Molekularformel |
C4H9BrO2S |
Molekulargewicht |
201.08 g/mol |
IUPAC-Name |
carboxymethyl(dimethyl)sulfanium;bromide |
InChI |
InChI=1S/C4H8O2S.BrH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H |
InChI-Schlüssel |
VZIWLQJHNSCMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


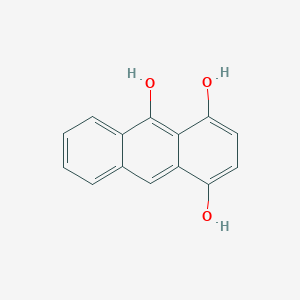
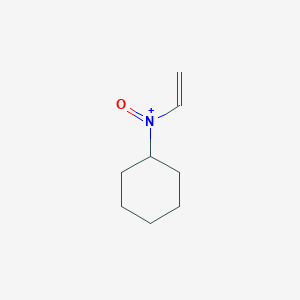
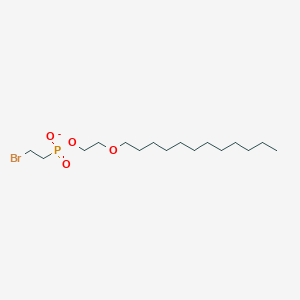
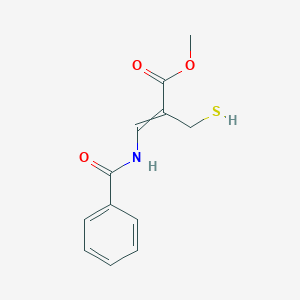
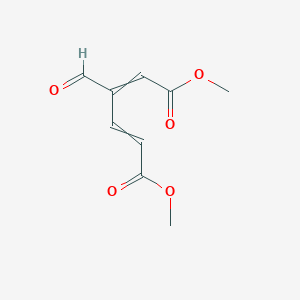
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
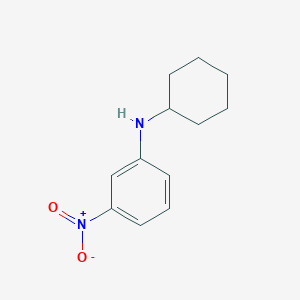
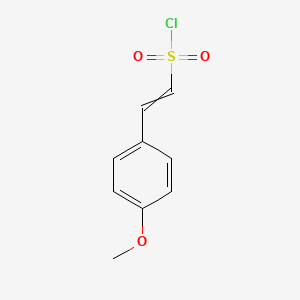
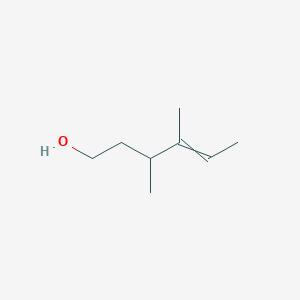
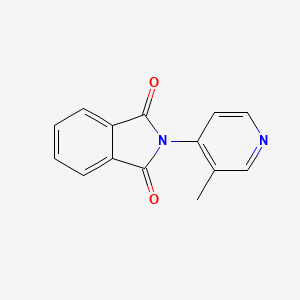
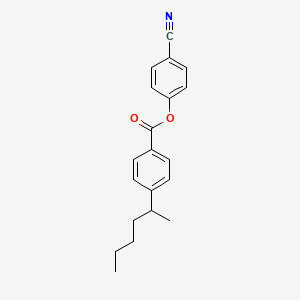
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
